

Synthesis of "N-(5-Bromopyridin-2- YL)pivalamide" from 2-amino-5-bromopyridine

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Compound of Interest

Compound Name: N-(5-Bromopyridin-2-
YL)pivalamide

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Synthesis of N-(5-Bromopyridin-2- YL)pivalamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

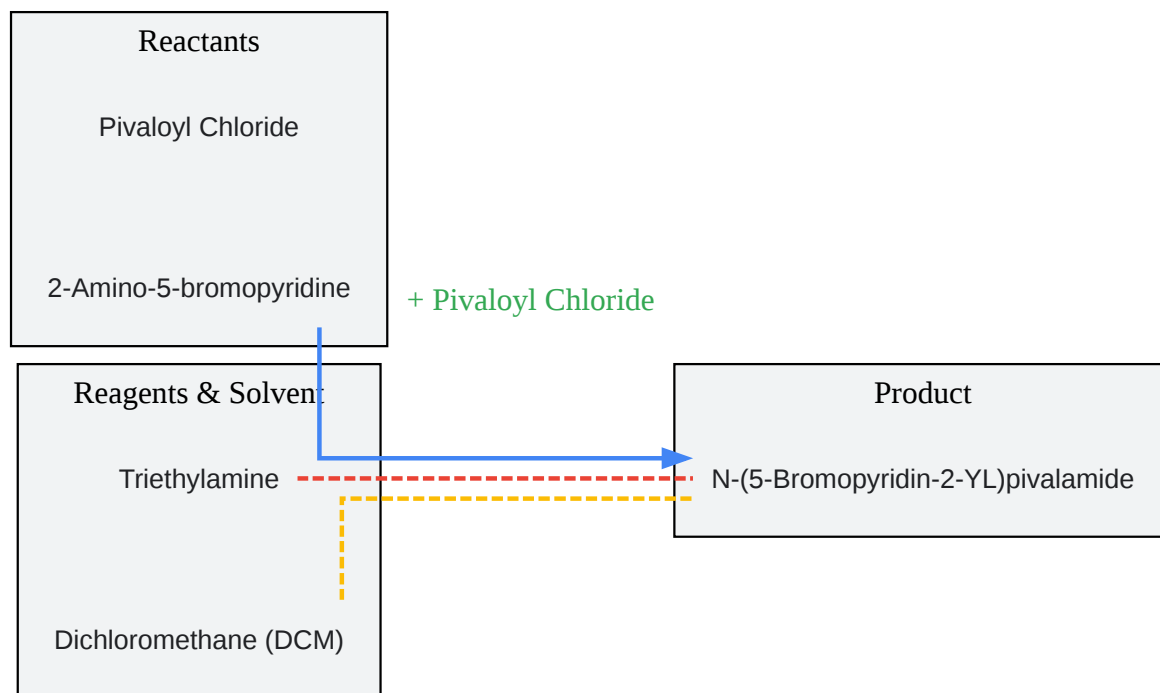
This in-depth technical guide details the synthesis of **N-(5-Bromopyridin-2-YL)pivalamide**, a valuable building block in medicinal chemistry and drug development. The document provides a comprehensive overview of the synthetic protocol, starting from 2-amino-5-bromopyridine, and includes detailed experimental procedures, quantitative data, and characterization analysis.

Introduction

N-(5-Bromopyridin-2-YL)pivalamide is a pyridine derivative of significant interest in the synthesis of complex heterocyclic compounds for pharmaceutical applications. The presence of the bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, while the pivalamide group can influence the molecule's lipophilicity and metabolic stability. This guide presents a robust and reproducible method for the preparation of this key intermediate.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction, where the amino group of 2-amino-5-bromopyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base, such as triethylamine, is employed to neutralize the hydrogen chloride byproduct, driving the reaction to completion.



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Figure 1: General reaction scheme for the synthesis.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of **N-(5-Bromopyridin-2-yl)pivalamide**. The data is based on an adapted protocol from a similar synthesis.^[1]

Parameter	Value
Reactants	
2-Amino-5-bromopyridine	1.0 eq
Pivaloyl Chloride	1.1 eq
Triethylamine	1.3 eq
Solvent	Dichloromethane (DCM)
Reaction Conditions	
Temperature	0 °C to Room Temperature
Reaction Time	3 hours
Product Information	
Molecular Formula	C ₁₀ H ₁₃ BrN ₂ O
Molecular Weight	257.13 g/mol
Appearance	Expected to be a solid or oil
Yield	Expected to be high (e.g., >90%)

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of **N-(5-Bromopyridin-2-YL)pivalamide**.

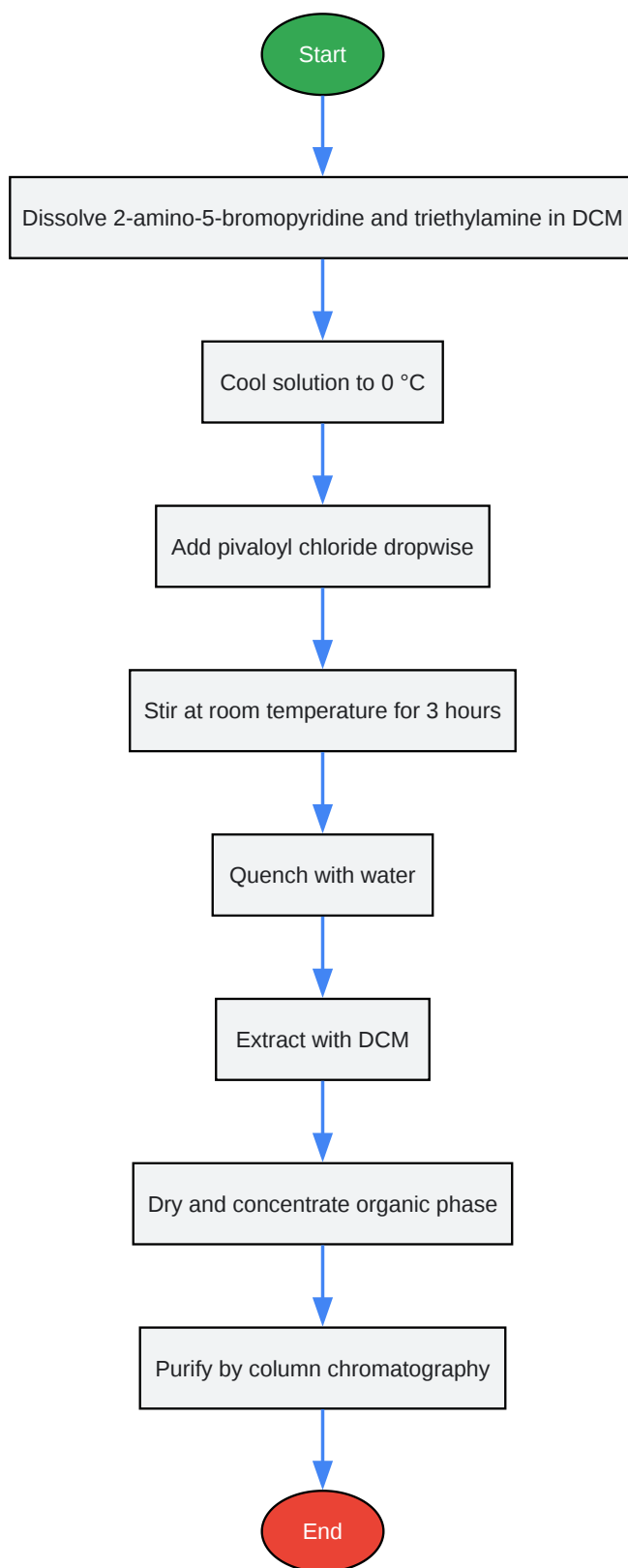
Materials and Reagents

- 2-Amino-5-bromopyridine
- Pivaloyl chloride (Trimethylacetyl chloride)
- Triethylamine
- Dichloromethane (DCM), anhydrous

- Water
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Petroleum ether (PE)

Procedure

- **Reaction Setup:** To a solution of 2-amino-5-bromopyridine (1.0 eq) and triethylamine (1.3 eq) in anhydrous dichloromethane (DCM), cooled to 0 °C in an ice bath, add pivaloyl chloride (1.1 eq) dropwise.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 3 hours.
- **Work-up:** Add water to the reaction mixture. Extract the aqueous layer with dichloromethane.
- **Purification:** Dry the combined organic phases, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.



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References

- 1. N-(2-Bromopyridin-3-yl)pivalamide synthesis - chemicalbook [chemicalbook.com]
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